molecular formula C10H7F3N4O B2490251 1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone} CAS No. 338416-87-8

1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone}

Cat. No.: B2490251
CAS No.: 338416-87-8
M. Wt: 256.188
InChI Key: WFMWTJOVIGWJQS-UHFFFAOYSA-N
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Description

1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone} is a useful research compound. Its molecular formula is C10H7F3N4O and its molecular weight is 256.188. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

1H-pyrazole derivatives, including those similar to the specified compound, have been synthesized and characterized in various studies. For instance, Kumar et al. (2018) synthesized an aromatic hydrazone using the Japp-Klingemann reaction, exploring its antioxidant and antimicrobial properties (Kumar, Biju, & Sadasivan, 2018). Similarly, Pettinari et al. (2018) designed pyrazolone-based hydrazone ligands for ruthenium(II)-arene complexes, investigating their anticancer activity (Pettinari, Marchetti, Di Nicola, Pettinari, Galindo, Petrelli, Cappellacci, Cuccioloni, Bonfili, Eleuteri, Guedes da Silva, & Pombeiro, 2018).

Biological Studies

Several studies have examined the biological properties of 1H-pyrazole derivatives. Bekhit et al. (2014) evaluated the anti-malarial and antileishmanial activities of 1H-pyrazole derivatives, discovering promising therapeutic potentials (Bekhit, Haimanot, & Hymete, 2014). In another study, Kumar et al. (2017) described the multicomponent synthesis of molecular hybrids containing pyrazole and thiazole moieties, assessing their apoptosis-inducing abilities (Kumar, Duhan, Kadyan, Bhardwaj, Saraf, & Mittal, 2017).

Chemical Reactions and Derivatives

The reactions and synthesis of derivatives of 1H-pyrazole compounds have been a focus of several studies. For instance, Şener et al. (2002) explored the reactions of cyclic oxalyl compounds with hydrazines, synthesizing various derivatives of 1H-pyrazole-3-carboxylic acid (Şener, Şener, Bildmci, Kasımoğulları, & Akçamur, 2002). Additionally, Zora et al. (2016) described a synthetic method for 4-(phenylselanyl)pyrazoles, highlighting the potential for biological activities (Zora, Demirci, Kıvrak, & Kelgokmen, 2016).

Mechanism of Action

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with biological targets that leads to a variety of cellular responses.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by similar compounds , it can be inferred that this compound may influence a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

The wide range of biological activities exhibited by similar compounds suggests that this compound could have diverse effects at the molecular and cellular levels.

Properties

IUPAC Name

4-[[2-(trifluoromethyl)phenyl]diazenyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N4O/c11-10(12,13)6-3-1-2-4-7(6)15-16-8-5-14-17-9(8)18/h1-5H,(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKPIJOMPAWRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N=NC2=CNNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201157341
Record name 4-[(2-(Trifluoromethyl)phenyl)hydrazono]-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201157341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338416-87-8
Record name 4-[(2-(Trifluoromethyl)phenyl)hydrazono]-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201157341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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